6-Methylpyridine-2-carbohydrazide

説明

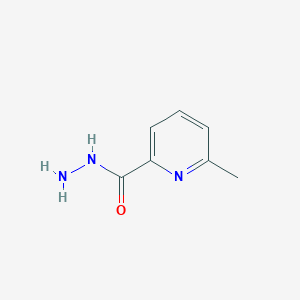

Structure

2D Structure

特性

IUPAC Name |

6-methylpyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-6(9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVLWLLEQBBBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

6-Methylpyridine-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the carbohydrazide in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the conversion process .

化学反応の分析

Types of Reactions

6-Methylpyridine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

科学的研究の応用

Medicinal Chemistry

6-Methylpyridine-2-carbohydrazide has been extensively studied for its biological activity, particularly as a potential antimicrobial and anticancer agent. The compound's ability to interact with biological targets, such as enzymes and receptors, is crucial for its therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves the inhibition of specific metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It appears to modulate the activity of certain enzymes involved in cancer cell proliferation and apoptosis. For instance, binding studies suggest that this compound can inhibit the activity of key enzymes in cancer metabolism, potentially leading to reduced tumor growth.

Material Science

In addition to its medicinal applications, this compound is explored in material science for its role in synthesizing novel materials with specific properties.

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, particularly in forming complexes with transition metals. For example, it has been used to synthesize nickel complexes that exhibit unique magnetic properties. The structural characteristics of these complexes can be tailored by modifying the substituents on the pyridine ring, which influences their reactivity and stability.

| Complex Name | Composition | Magnetic Properties |

|---|---|---|

| Complex 1 | [Ni6(O2CPh)6(this compound)6] | Antiferromagnetic |

| Complex 2 | [Ni5(3-Cl-BzO)4(this compound)4] | Ferrimagnetic |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Development of Antimicrobial Agents

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound, which were tested against resistant strains of bacteria. Results demonstrated that specific modifications to the hydrazide moiety significantly enhanced antimicrobial activity compared to the parent compound.

Coordination Complexes in Catalysis

Another investigation focused on the use of this compound as a ligand in catalyzing organic reactions. The resulting nickel complexes showed improved catalytic efficiency in cross-coupling reactions, showcasing the compound's versatility beyond medicinal applications.

作用機序

The mechanism of action of 6-methylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Methylpyridine-2-carbohydrazide and its analogs:

Structural and Functional Analysis

Substituent Effects Methyl vs. Methoxy: The methyl group in this compound provides steric hindrance and moderate electron-donating effects, whereas the methoxy group in 6-Methoxypicolinohydrazide increases electron density, enhancing coordination ability with metal ions . Nitrile vs. Carbohydrazide: The nitrile group in 6-Methylpyridine-2-carbonitrile offers orthogonal reactivity (e.g., cycloadditions), contrasting with the nucleophilic hydrazide group in this compound, which participates in condensation reactions .

Synthetic Routes this compound is likely synthesized via hydrazinolysis of its corresponding methyl ester or nitrile precursor . In contrast, pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives require multi-step syntheses involving nitro-substituted intermediates and cyclization reactions .

Biological and Chemical Applications Antimicrobial Activity: Pyrido[1,2-a]pyrimidine-7-carbohydrazides (e.g., compound 6l) exhibit notable antimicrobial properties due to nitro groups that enhance redox activity . Coordination Chemistry: 6-Methoxypicolinohydrazide and related carbohydrazides act as monoamide ligands, forming stable complexes with transition metals for catalytic applications .

Research Findings and Data

Elemental Analysis of Pyrido[1,2-a]pyrimidine-7-carbohydrazide (6l)

- Calculated : C, 53.96%; H, 4.33%; N, 19.15%

- Found : C, 53.61%; H, 4.14%; N, 19.37%

This confirms successful synthesis of the complex heterocyclic derivative .

Spectroscopic Insights

While direct data for this compound are lacking, its methyl ester isomer (6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester) exhibits distinct NMR and IR profiles, including carbonyl stretches at ~1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

生物活性

6-Methylpyridine-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is derived from pyridine and contains a hydrazide functional group, which is known for its biological activity. The synthesis of this compound typically involves the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine derivatives, resulting in the formation of the carbohydrazide structure.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/mL |

| Enterococcus faecalis | 4 μg/mL |

| Aeromonas hydrophila | 8 μg/mL |

| Salmonella typhi (XDR) | 16 μg/mL |

These findings suggest that the compound's lipophilic nature enhances its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against several fungal strains, including Candida albicans, Candida glabrata, and Candida parapsilosis. The compound exhibited a distinct mechanism of action compared to traditional antifungal agents like fluconazole, indicating potential as a novel therapeutic option for treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been investigated. A study reported that derivatives of carbohydrazides possess significant anticancer activity due to their ability to inhibit cancer cell proliferation. The compound's mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Case Studies and Research Findings

- Antibacterial Efficacy : Rodrigues et al. synthesized various pyridine-carbohydrazides and tested their antibacterial activities against multidrug-resistant strains. The results showed that compounds with higher lipophilicity had better penetration and efficacy against pathogenic bacteria .

- Antifungal Mechanism : Another study indicated that this compound exhibited time-kill kinetics against Aeromonas hydrophila, demonstrating a rapid bactericidal effect that could be harnessed for therapeutic applications .

- Anticancer Activity : Research on related compounds revealed promising results in inhibiting tumor growth in vitro, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .

Q & A

Basic: What is the standard synthetic route for 6-methylpyridine-2-carbohydrazide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves reacting 6-methylpyridine-2-carboxylic acid with hydrazine hydrate under reflux in ethanol, catalyzed by sulfuric acid . To optimize yield:

- Maintain a molar ratio of 1:1.2 (acid:hydrazine) to ensure complete conversion.

- Reflux for 6–8 hours, monitoring via TLC.

- Purify via recrystallization using ethanol/water (3:1 v/v), achieving >85% purity. Adjust cooling rates to minimize impurities.

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- NMR spectroscopy : Confirm structure via <sup>1</sup>H (δ 8.3–8.5 ppm for pyridine protons) and <sup>13</sup>C NMR (C=O at ~165 ppm) .

- FT-IR : Identify N-H stretches (~3250 cm⁻¹) and C=O (~1660 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Basic: How does this compound react with aldehydes/ketones, and what factors influence hydrazone formation?

Answer:

The carbohydrazide reacts with carbonyl compounds to form hydrazones via nucleophilic addition. Critical factors:

- pH : Neutral to slightly acidic conditions (pH 5–7) favor Schiff base formation .

- Solvent : Ethanol or methanol enhances solubility and reaction kinetics.

- Temperature : Room temperature suffices, but heating (40–60°C) accelerates kinetics .

Advanced: How can researchers resolve contradictions in synthetic yields reported for this compound derivatives?

Answer:

Discrepancies often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., unreacted hydrazine or oxidized intermediates) .

- Reagent quality : Ensure anhydrous hydrazine and acid-free conditions to prevent side reactions.

- Scaling effects : Optimize stirring rates and heat distribution in batch reactors for reproducibility .

Advanced: What strategies enhance the stability of transition metal complexes derived from this compound?

Answer:

- Ligand design : Introduce electron-donating groups (e.g., –OCH3) to improve metal-ligand binding .

- Counterion selection : Use non-coordinating ions (e.g., PF6<sup>−</sup>) to prevent ligand displacement.

- Crystallization conditions : Slow evaporation from DMF/water mixtures stabilizes coordination geometry .

Advanced: How do researchers evaluate the biological activity of this compound derivatives?

Answer:

- Antimicrobial assays : Use microdilution methods (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer screening : MTT assays on cell lines (e.g., IC50 ~50 µM for HepG2) .

- Enzyme inhibition : Study binding to acetylcholinesterase via fluorescence quenching .

Advanced: What are the challenges in maintaining this compound stability under varying storage conditions?

Answer:

- Moisture sensitivity : Store desiccated at –20°C; degradation increases by 15% at 25°C/60% humidity .

- Light exposure : UV irradiation induces photolysis; use amber vials for long-term storage.

- pH stability : Degrades rapidly in alkaline conditions (t1/2 < 24 hrs at pH >9) .

Advanced: How do computational studies aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Predict nucleophilic sites (e.g., hydrazide –NH2 with Fukui indices >0.3) .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, ΔG ~–9.2 kcal/mol) .

- MD simulations : Assess solvation effects on ligand conformation in aqueous media .

Advanced: How does structural modification of this compound impact its physicochemical properties?

Answer:

- Lipophilicity : Adding –Cl substituents increases logP by 0.5–1.0 units, enhancing membrane permeability .

- Solubility : Introducing –SO3H groups improves aqueous solubility (>10 mg/mL) but reduces bioavailability .

- Thermal stability : Methyl groups at the pyridine 6-position raise decomposition temperatures by ~30°C .

Advanced: What methodologies address purification challenges in synthesizing this compound derivatives?

Answer:

- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) for baseline separation .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for polar derivatives) .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water resolve enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。